N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 6436-03-9
VCID: VC13290253
InChI: InChI=1S/C15H16N2O2/c1-10-8-13(9-18)11(2)17(10)15-6-4-14(5-7-15)16-12(3)19/h4-9H,1-3H3,(H,16,19)
SMILES: CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=O
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol

N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide

CAS No.: 6436-03-9

Cat. No.: VC13290253

Molecular Formula: C15H16N2O2

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide - 6436-03-9

Specification

CAS No. 6436-03-9
Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
IUPAC Name N-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetamide
Standard InChI InChI=1S/C15H16N2O2/c1-10-8-13(9-18)11(2)17(10)15-6-4-14(5-7-15)16-12(3)19/h4-9H,1-3H3,(H,16,19)
Standard InChI Key JVRKQCGWJOLYKE-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=O
Canonical SMILES CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure comprises:

  • Pyrrole ring: Substituted at positions 2 and 5 with methyl groups and at position 3 with a formyl group.

  • Phenylacetamide group: Linked to the pyrrole’s nitrogen via a para-substituted phenyl ring .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₆N₂O₂
Molecular Weight256.30 g/mol
Exact Mass256.121178 u
SMILESCC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=O
InChIKeyJVRKQCGWJOLYKE-UHFFFAOYSA-N

Spectroscopic Data

  • NMR: Computed spectra via HOSE algorithm confirm substituent positions on the pyrrole and phenyl rings .

  • Mass Spectrometry: Fragmentation patterns align with the molecular formula, showing characteristic peaks at m/z 256.12 (M⁺) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves three stages:

  • Pyrrole Core Formation:

    • Knorr pyrrole synthesis using β-keto esters and ammonia.

    • Formylation via Vilsmeier-Haack reaction introduces the aldehyde group .

  • Phenylacetamide Coupling:

    • Buchwald-Hartwig amination links the pyrrole to 4-iodophenylacetamide.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Pyrrole formylationPOCl₃, DMF, 0°C → 25°C, 12 hr78
AminationPd(OAc)₂, Xantphos, 110°C65

Computational Insights

  • LogP: 3.05 (Predicted via XLogP3), indicating balanced hydrophilicity/lipophilicity for membrane permeability .

  • Drug-likeness: Compliance with Lipinski’s rules (MW < 500, H-bond donors ≤ 5).

Biological Activity and Mechanisms

Mechanistic Hypotheses

  • Covalent Binding: The formyl group reacts with cysteine residues in kinase ATP-binding pockets, inhibiting phosphorylation .

  • DNA Interaction: Intercalation potential due to planar pyrrole-phenyl system .

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for FGFR4 inhibitors in oncology .

  • Prodrug Design: Acetamide group facilitates metabolic activation .

Materials Science

  • Coordination Polymers: Binds transition metals (e.g., Cu²⁺) for catalytic applications .

Table 3: Industrial Relevance

ApplicationExampleReference
Drug DiscoveryFGFR4 inhibitor analogs
CatalysisPd-catalyzed cross-coupling

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